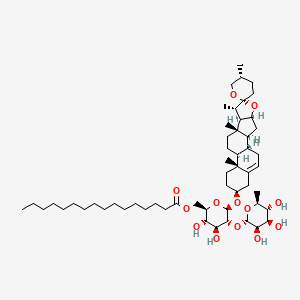
Progenin III palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progenin III palmitate is a steroid glycoside ester isolated from the rhizomes of Dioscorea cayenensis . It is a spirostanol saponin, known for its potential anti-cancer properties due to its strong antitumor activity and low hemolytic activity . This compound is a derivative of progenin III, which is one of the most active spirostanol saponins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Progenin III palmitate can be synthesized from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae . The enzyme production involves culturing the strain for 72 hours at 30°C with shaking at 150 rpm in a 5% (w/v) malt extract medium containing 2% (v/v) extract of Dioscorea nipponica as the enzyme inducer . The crude enzyme converts total steroidal saponins into progenin III with a high yield when the reaction is carried out for 9 hours at 50°C and pH 5.0 with 20 mg/ml of substrate .
Industrial Production Methods: The industrial production of this compound involves the extraction of progenin III from Dioscorea cayenensis rhizomes followed by esterification with palmitic acid . The crude product is then purified using silica gel column chromatography to obtain progenin III of high purity .
Chemical Reactions Analysis
Types of Reactions: Progenin III palmitate undergoes various chemical reactions, including hydrolysis and esterification .
Common Reagents and Conditions:
Esterification: The esterification of progenin III with palmitic acid is carried out under specific conditions to form this compound.
Major Products: The major product formed from these reactions is this compound, which is a fatty acid-spirostan steroid glycoside ester .
Scientific Research Applications
Progenin III palmitate has several scientific research applications:
Mechanism of Action
Progenin III palmitate exerts its effects through its interaction with cellular membranes and proteins. It targets specific molecular pathways involved in cell proliferation and apoptosis . The compound’s strong cytotoxicity against tumor cells is attributed to its ability to induce apoptosis and inhibit cell growth .
Comparison with Similar Compounds
Dioscin: Another spirostanol saponin with strong antitumor activity.
Deltonin: Known for its cytotoxic effects against cancer cells.
Asperin: A spirostanol saponin with similar pharmacological properties.
Gracillin: Exhibits strong cytotoxic activity against tumor cells.
Protodioscin: A furostanol saponin with anti-cancer properties.
Uniqueness: Progenin III palmitate is unique due to its esterification with palmitic acid, which enhances its lipophilicity and bioavailability . This modification potentially increases its efficacy as an anti-cancer agent compared to other similar compounds .
Properties
Molecular Formula |
C55H92O13 |
|---|---|
Molecular Weight |
961.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3/t33-,34+,35+,37+,38-,39+,40+,41+,42-,44+,45+,46-,47-,48+,49-,50-,51+,52-,53+,54+,55-/m1/s1 |
InChI Key |
HBFKYOLVZFOGAH-HUINKVANSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)C[C@H]6[C@@H]5[C@@H]([C@]7(O6)CC[C@H](CO7)C)C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


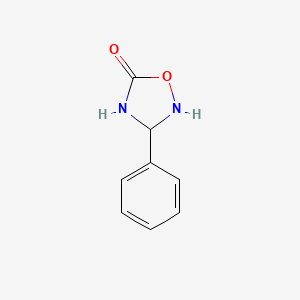
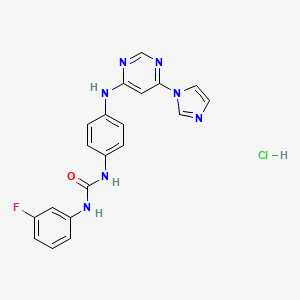
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
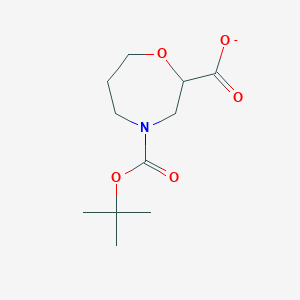
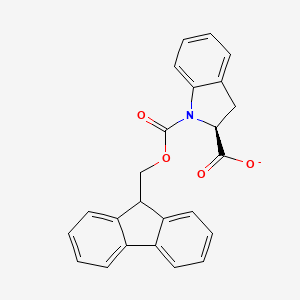
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
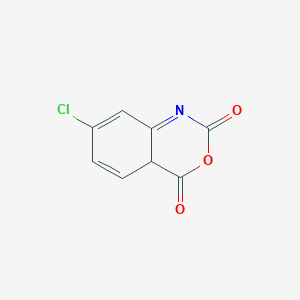
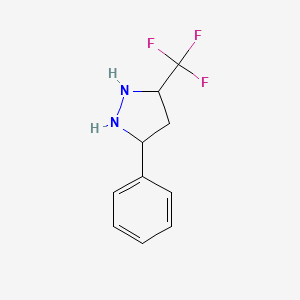
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
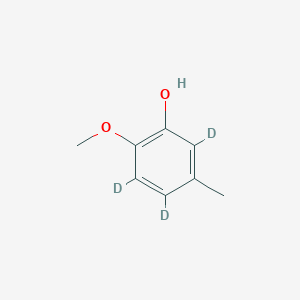
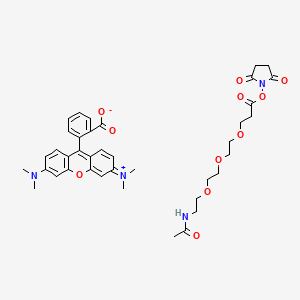
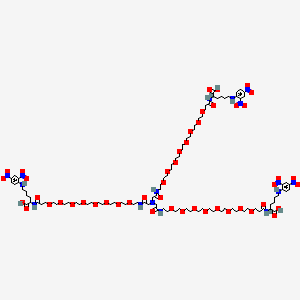
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)
